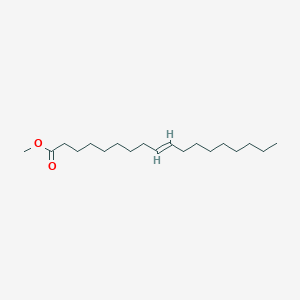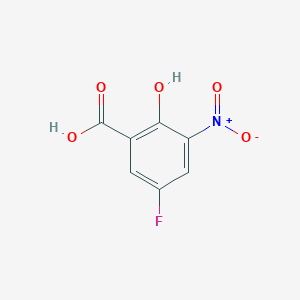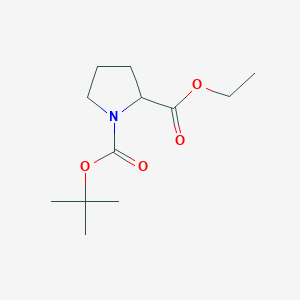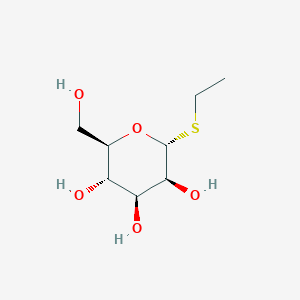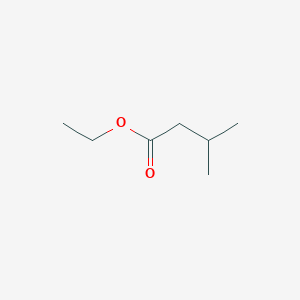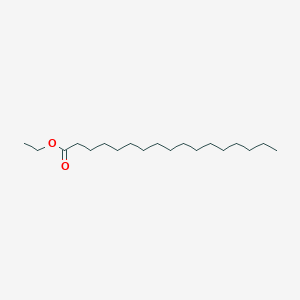
Ethyl heptadecanoate
描述
Ethyl heptadecanoate, also known as heptadecanoic acid ethyl ester, is an organic compound with the molecular formula C19H38O2. It is an ester formed from heptadecanoic acid and ethanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: Ethyl heptadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptadecanoic acid and ethanol.
Reduction: Reduction of this compound can yield heptadecanol.
Oxidation: Oxidation of this compound can produce heptadecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Heptadecanoic acid and ethanol.
Reduction: Heptadecanol.
Oxidation: Heptadecanoic acid.
科学研究应用
Ethyl heptadecanoate is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry.
Biology: It is used in studies related to lipid metabolism and fatty acid analysis.
Medicine: It is investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of ethyl heptadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be hydrolyzed by esterases to release heptadecanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid transport proteins and enzymes such as lipases and esterases.
相似化合物的比较
Ethyl heptadecanoate is similar to other fatty acid esters such as:
- Mthis compound
- Ethyl stearate
- Methyl stearate
Comparison:
- This compound vs. Mthis compound: Both are esters of heptadecanoic acid, but this compound has an ethyl group while mthis compound has a methyl group. This difference affects their physical properties and reactivity.
- This compound vs. Ethyl stearate: Ethyl stearate is an ester of stearic acid, which has a longer carbon chain compared to heptadecanoic acid. This results in different melting points and solubility.
- This compound vs. Methyl stearate: Similar to the comparison with ethyl stearate, the difference in the esterifying alcohol (methyl vs. ethyl) affects their physical and chemical properties.
This compound is unique due to its specific chain length and esterifying alcohol, which influence its applications and reactivity in various scientific and industrial contexts.
属性
IUPAC Name |
ethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMUFRWYNVISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161232 | |
| Record name | Ethyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14010-23-2 | |
| Record name | Ethyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014010232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl heptadecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl Heptadecanoate and where is it found?
A1: this compound is a fatty acid ester. While not extensively studied on its own, it has been identified as a constituent in various natural extracts. For example, it was found in the chloroform extract of Albertisia papuana Becc. root [] and in crude spirits, potentially contributing to aroma [].
Q2: Has this compound shown any potential biological activity?
A2: While this compound itself has not been extensively studied for its biological activity, a related compound, 2[4'-hydroxyphenyl]-ethyl heptadecanoate, isolated from Buddleja cordata subsp. cordata, displayed moderate antimycobacterial activity against Mycobacterium tuberculosis []. This suggests that further investigation into the biological activities of this compound and its derivatives could be warranted.
Q3: How is this compound analyzed in complex mixtures?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify this compound within complex mixtures [, , , ]. This method relies on the compound's volatility and generates characteristic fragmentation patterns for identification.
Q4: Are there any known examples of this compound's involvement in chemical interactions?
A4: Research indicates that this compound, when part of a mixed monolayer with tetradecanoic acid, exhibits a phenomenon known as "positive azeotropy." This means the transition pressure from an expanded to a condensed state for both compounds decreases when they are mixed, suggesting a weaker interaction between dissimilar molecules compared to interactions between identical molecules []. This finding highlights the importance of molecular interactions in surface chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


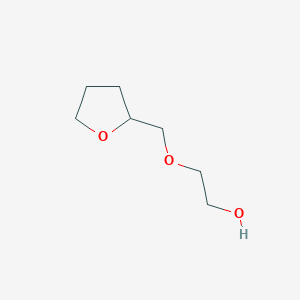


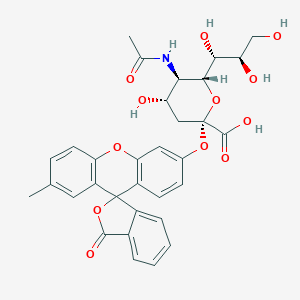
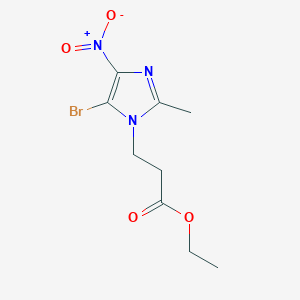
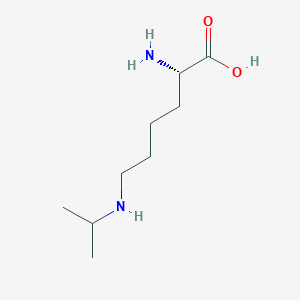
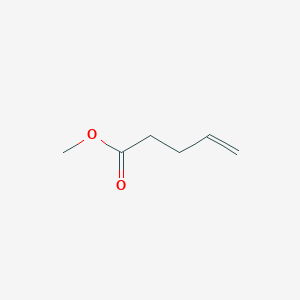
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)
